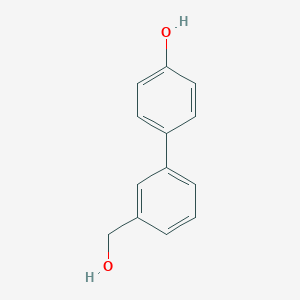
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related fluorenylmethoxycarbonyl compounds involves strategic organic reactions that yield high-purity products. For example, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid showcases the versatility and efficiency of utilizing (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) obtained from potassium thiocyanate for fluorenylmethoxycarbonyl compound formation (Le & Goodnow, 2004).
Molecular Structure Analysis
The molecular structure of fluorenylmethoxycarbonyl compounds has been extensively studied, revealing intricate details about their configuration and conformation. Detailed experimental and theoretical studies, including density functional theory and ab initio Hartree-Fock study, have been conducted on related compounds to understand their vibrational spectra, offering insights into the molecular structure and stability (Ye et al., 2007).
Chemical Reactions and Properties
Fluorenylmethoxycarbonyl compounds participate in various chemical reactions, showcasing their reactivity and potential for further modification. For instance, the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups during synthesis demonstrates the compound's versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Physical Properties Analysis
The physical properties of fluorenylmethoxycarbonyl compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various scientific fields. Studies like the one by Liu and Yu, which explored the crystal structure of a fluorene derivative, provide valuable data on the physical characteristics of these compounds (Liu & Yu, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and photophysical properties, are integral to understanding fluorenylmethoxycarbonyl compounds' behavior in different environments. Research on the synthesis and characterization of various fluorene derivatives has shed light on these compounds' acid-triggered fluorescence "off-on" behaviors, illustrating their chemical versatility and potential as fluorophores (Wang et al., 2005).
Scientific Research Applications
Fluorescent Chemosensors
Fluorescent chemosensors utilizing fluorophoric platforms, like 4-Methyl-2,6-diformylphenol (DFP), demonstrate the potential for detecting a wide range of analytes. These chemosensors exhibit high selectivity and sensitivity, underlining the importance of fluorinated compounds in developing advanced sensing technologies for metal ions, anions, and neutral molecules (P. Roy, 2021).
Protein Design
In protein design, the incorporation of fluorinated analogs of hydrophobic amino acids has been explored to create proteins with novel chemical and biological properties. This approach has shown promise in enhancing protein stability against chemical and thermal denaturation, indicating the utility of fluorinated compounds in engineering proteins with desired functionalities (B. Buer & E. Marsh, 2012).
Radiative Decay Engineering
Radiative Decay Engineering (RDE) represents another innovative application, where the emission of fluorophores is modified by altering their radiative decay rates. This technique, which involves interactions with metallic surfaces to change the intensity and distribution of radiation, opens new avenues for increasing quantum yields and directing emission in specific directions, benefiting medical diagnostics and other biotechnological applications (J. Lakowicz, 2001).
Environmental and Biodegradability Studies
Studies on the environmental fate, persistence, and biodegradability of fluorinated compounds, including polyfluoroalkyl chemicals, highlight the importance of understanding the impact of these substances on the environment and their potential transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Such research is crucial for assessing environmental risks and developing strategies for managing the presence of fluorinated compounds in nature (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Analytical and Synthetic Methodologies
The development of synthetic methodologies for fluoroquinolones, a class of potent antibacterial agents, exemplifies the significance of fluorinated compounds in pharmaceutical research. Fluoroquinolones, derived from nalidixic acid, showcase the broad-spectrum activity against various pathogens, underlining the role of fluorinated agents in advancing antibiotic therapies (Adilson D. da Silva et al., 2003).
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXRHKBSMBRBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

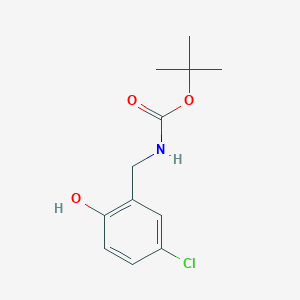

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)
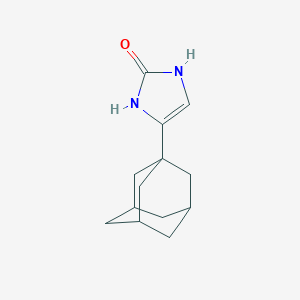
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)


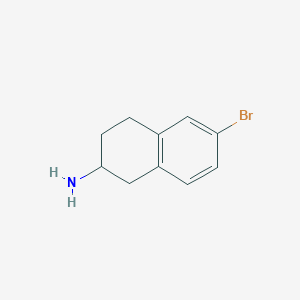
![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
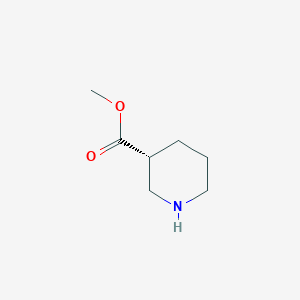
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

